molecular formula C18H24BFN2O4S B13925229 tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate

tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate

Cat. No.: B13925229
M. Wt: 394.3 g/mol
InChI Key: MOGVIYKYDYLGKU-UHFFFAOYSA-N
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Description

The compound tert-butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate (hereafter referred to as the "target compound") is a boronate ester-functionalized benzothiazole derivative. Its structure features:

  • A benzo[d]thiazole core substituted with a fluorine atom at position 5.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • A tert-butyl carbamate group at position 2, serving as a protective moiety for amines during synthetic workflows .

With a molecular formula of $ \text{C}{20}\text{H}{24}\text{BFN}2\text{O}4\text{S} $ and molecular weight of 418.29 g/mol, this compound is primarily utilized as a pharmaceutical intermediate, leveraging its boronate ester for modular biaryl synthesis .

Properties

Molecular Formula

C18H24BFN2O4S

Molecular Weight

394.3 g/mol

IUPAC Name

tert-butyl N-[7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate

InChI

InChI=1S/C18H24BFN2O4S/c1-16(2,3)24-15(23)22-14-21-12-10(8-9-11(20)13(12)27-14)19-25-17(4,5)18(6,7)26-19/h8-9H,1-7H3,(H,21,22,23)

InChI Key

MOGVIYKYDYLGKU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)SC(=N3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation of the Benzo[d]thiazole Core with Fluorine Substitution

The benzo[d]thiazole scaffold substituted at the 7-position with fluorine is typically synthesized via cyclization of appropriately substituted precursors such as 2-aminothiophenol derivatives with fluorinated benzaldehydes or related electrophiles. The fluorine substituent is introduced either by using fluorinated starting materials or by selective halogenation followed by fluorination.

Installation of the Boronate Ester Group

The key step for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety is the palladium-catalyzed borylation of an aryl halide, typically a bromide or iodide, on the benzo[d]thiazole ring.

Typical borylation conditions include:

Reagent/Condition Description
Aryl halide precursor 7-fluoro-4-bromobenzo[d]thiazole derivative
Diboron reagent Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2 or Pd(dba)3
Base Potassium acetate or cesium carbonate
Solvent N,N-Dimethylacetamide or 1,4-dioxane
Temperature 80–110 °C
Time 1–3 hours

The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the aryl boronate ester.

Protection of the Amino Group as tert-Butyl Carbamate

The amino group on the benzo[d]thiazole nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate.

Typical conditions:

Reagent/Condition Description
Amino-substituted benzo[d]thiazole Intermediate with free amino group
Protecting agent Di-tert-butyl dicarbonate (Boc2O)
Base Triethylamine or sodium bicarbonate
Solvent Dichloromethane or tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Time 1–4 hours

This step affords the tert-butyl carbamate-protected product, improving stability and facilitating purification.

Representative Synthetic Example

A representative synthesis reported in literature (with modifications for the target compound) is summarized below:

Step Reagents and Conditions Yield (%) Notes
1 Starting from 7-fluoro-4-bromobenzo[d]thiazole, react with bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMA, 100 °C, 2 h 65–75 Formation of 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
2 Treat intermediate with di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT, 2 h 80–90 Protection of amino group as tert-butyl carbamate
3 Purification by silica gel chromatography (eluent: petroleum ether/ethyl acetate mixtures) Affords tert-butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate

Analytical Data Supporting Preparation

  • LC-MS : Molecular ion peak observed at m/z = 394.28 (M+H)+ consistent with the molecular formula C18H24BFN2O4S.
  • Purity : Typically >95% by HPLC.
  • NMR Spectroscopy : Characteristic signals for the tert-butyl group, boronate ester methyl groups, aromatic protons, and fluorine substitution confirm structure.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Typical Yield (%) Comments
Benzo[d]thiazole core synthesis Cyclization of fluorinated precursors Variable Starting material dependent
Borylation Bis(pinacolato)diboron, Pd catalyst, KOAc, DMA 65–75 Palladium-catalyzed Miyaura borylation
Boc Protection Di-tert-butyl dicarbonate, base, DCM 80–90 Amino group protection
Purification Silica gel chromatography Essential for high purity

Concluding Remarks

The preparation of this compound involves well-established palladium-catalyzed borylation techniques combined with standard protecting group chemistry. The synthetic route is robust, providing good yields and high purity products suitable for further applications in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluoro group can enhance the compound’s binding affinity to certain targets, while the benzo[d]thiazole core can interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

tert-Butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate (CAS: 2761968-90-3)
  • Core Structure : Benzo[b]thiophene (sulfur-containing fused ring) vs. benzo[d]thiazole (nitrogen- and sulfur-containing fused ring).
  • Substituents: Position 3: Cyano group (electron-withdrawing) vs. unsubstituted in the target compound. Position 7: Fluorine (common to both).
  • The cyano group enhances electrophilicity, enabling nucleophilic substitutions .
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
  • Core Structure : Simple phenyl ring vs. benzothiazole.
  • Substituents :
    • Boronate ester at position 4 of the phenyl ring.
    • Phenethylcarbamate group vs. direct thiazole-linked carbamate.
  • Applications : Primarily used in aryl-aryl couplings but lacks the heterocyclic diversity of benzothiazole, which is critical for binding to biological targets like kinases or HDACs .

Functional Group Analogues

tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate
  • Core Structure : Partially saturated tetrahydrobenzo[1,2-d]thiazole.
  • Substituents: Free amine at position 2 (protected as carbamate in the target compound). No boronate ester.
  • Reactivity : The saturated ring reduces aromaticity and planarity, limiting π-π stacking interactions. The absence of a boronate ester restricts utility in cross-coupling reactions .
tert-Butyl ((4-bromo-5-chloro-2-fluorophenyl)sulfonyl)(thiazol-4-yl)carbamate
  • Core Structure: Thiazole ring (non-fused) vs. fused benzothiazole.
  • Substituents :
    • Halogens (Br, Cl, F) enhance electrophilicity but lack boronate reactivity.
    • Sulfonyl group increases hydrophilicity.
  • Applications : Likely used in halogen-based coupling (e.g., Buchwald-Hartwig) rather than Suzuki reactions .

Boronate Ester Analogues

5-((tert-Butoxycarbonylamino)methyl)furan-2-ylboronic acid
  • Core Structure : Furan ring vs. benzothiazole.
  • Substituents :
    • Boronic acid (requires activation for coupling) vs. stabilized boronate ester.
  • Reactivity : Boronic acids are prone to protodeboronation, whereas the dioxaborolane group in the target compound enhances stability and shelf-life .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound Benzo[d]thiazole 7-F, 4-boronate ester, 2-tert-butyl carbamate 418.29 Suzuki coupling, drug intermediates
tert-Butyl (3-cyano-7-fluoro-4-boronate-benzo[b]thiophen-2-yl)carbamate Benzo[b]thiophene 3-CN, 7-F, 4-boronate ester 418.29 Electrophilic substitutions
tert-Butyl 4-boronate-phenethylcarbamate Phenyl 4-boronate ester, phenethylcarbamate ~350 (estimated) Aryl-aryl coupling
tert-Butyl (R)-(2-amino-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate Tetrahydrobenzothiazole 2-amine (protected) 282.37 Amine protection in peptide synthesis

Key Research Findings

Boronate Reactivity : The target compound’s dioxaborolane group enables efficient Suzuki-Miyaura coupling with aryl halides, outperforming boronic acids in stability and yield .

Fluorine Effects : The 7-fluoro substituent enhances metabolic stability and electron-withdrawing properties, critical for bioactive molecule design.

Thiazole vs. Thiophene : The benzothiazole core’s nitrogen atom improves hydrogen bonding in biological systems compared to thiophene derivatives .

Protective Group Utility : The tert-butyl carbamate group is cleavable under acidic conditions, facilitating downstream functionalization .

Biological Activity

tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate, with CAS number 2633666-86-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24BFN2O4SC_{18}H_{24}BFN_2O_4S, with a molecular weight of 394.28 g/mol. Its structure features a fluorinated benzo[d]thiazole moiety linked to a dioxaborolane group and a tert-butyl carbamate functional group. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to tert-butyl carbamates often exhibit inhibitory effects on various enzymes and receptors. The specific mechanisms may involve:

  • Inhibition of Kinases : Compounds in this class may interact with protein tyrosine kinases (PTKs), which are critical in cancer signaling pathways.
  • Antiviral Activity : Some derivatives have shown promise against viral infections by inhibiting viral replication mechanisms.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

Activity TypeObserved EffectReference
Kinase InhibitionIC50 values in sub-micromolar range
Antiviral EfficacySignificant reduction in viral RNA load

Case Studies

  • Cancer Research : A study explored the compound's effect on tumor cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in specific cancer types.
  • Viral Inhibition : In a model for viral infection, the compound demonstrated a marked decrease in viral load within treated cells compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Fluorine Atom : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Dioxaborolane Group : This moiety is known for its role in stabilizing interactions with biological targets.

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